3-Amino-2-quinoxalinecarbonitrile, 1-oxide
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Overview
Description
3-Amino-2-quinoxalinecarbonitrile, 1-oxide is a heterocyclic compound with the molecular formula C9H6N4O2. It is a derivative of quinoxaline, characterized by the presence of an amino group at the 3-position, a cyano group at the 2-position, and an oxide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-quinoxalinecarbonitrile, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form quinoxaline-2,3-dione, which is then treated with hydroxylamine to introduce the 1-oxide group. Subsequent reaction with cyanogen bromide introduces the cyano group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-quinoxalinecarbonitrile, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or remove it entirely.
Substitution: The amino and cyano groups can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Amino-2-quinoxalinecarbonitrile, 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: It has been studied for its potential use in treating infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-quinoxalinecarbonitrile, 1-oxide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, causing damage and inhibiting replication. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These mechanisms contribute to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinoxaline-2-carbonitrile: Lacks the oxide group, resulting in different chemical properties and biological activities.
Quinoxaline-2-carbonitrile, 1-oxide: Lacks the amino group, affecting its reactivity and applications.
3-Aminoquinoxaline-2-carbonitrile, 1,4-dioxide: Contains an additional oxide group, which can enhance its biological activities
Uniqueness
3-Amino-2-quinoxalinecarbonitrile, 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
500889-07-6 |
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Molecular Formula |
C9H6N4O |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-amino-1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C9H6N4O/c10-5-8-9(11)12-6-3-1-2-4-7(6)13(8)14/h1-4H,(H2,11,12) |
InChI Key |
HKJYMNNVHHEJGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=[N+]2[O-])C#N)N |
Origin of Product |
United States |
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